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Compound of Interest

Compound Name: 1,3-Difluorobenzene

Cat. No.: B1663923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three structural isomers of

difluorobenzene: 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene. The

document details their chemical nomenclature, physical and spectroscopic properties,

synthesis methodologies, and significant applications, with a particular focus on their role in

medicinal chemistry and drug development.

Nomenclature and Synonyms
The chemical formula C6H4F2 represents three distinct isomers, each with a unique IUPAC

name and a variety of synonyms used in literature and commerce.

IUPAC Name Synonyms CAS Number

1,2-Difluorobenzene
o-Difluorobenzene, ortho-

Difluorobenzene
367-11-3

1,3-Difluorobenzene
m-Difluorobenzene, meta-

Difluorobenzene
372-18-9

1,4-Difluorobenzene
p-Difluorobenzene, para-

Difluorobenzene
540-36-3
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Physicochemical Properties
The physical properties of the difluorobenzene isomers are summarized below. These

properties are critical for their application in synthesis and as solvents.

Property
1,2-
Difluorobenzene

1,3-
Difluorobenzene

1,4-
Difluorobenzene

Molecular Weight 114.09 g/mol 114.09 g/mol 114.09 g/mol

Appearance Colorless liquid
Colorless to yellowish

liquid
Colorless liquid

Melting Point -34 °C[1] -59 °C -13 °C

Boiling Point 92 °C 83 °C 89 °C

Density 1.158 g/mL at 25 °C 1.163 g/mL at 25 °C 1.16 g/mL at 20 °C

Refractive Index

(n20/D)
1.443 1.438 1.437

Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of the

difluorobenzene isomers.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural

elucidation of these isomers.

Table 3.1. 1H NMR Spectroscopic Data
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Isomer Chemical Shift (δ, ppm) Coupling Constants (J, Hz)

1,2-Difluorobenzene 7.124 (m), 7.053 (m)[2]

J(H,H) = 7.69, 8.30, 1.62;

J(H,F) = 4.43, -1.45, 10.38,

7.93[2]

1,3-Difluorobenzene 7.27 (m), 7.05-6.63 (m) -

1,4-Difluorobenzene ~7.0 (apparent triplet) J(H,F) ≈ 6.2

Table 3.2. 13C NMR Spectroscopic Data

Isomer Chemical Shift (δ, ppm)

1,2-Difluorobenzene
151.4 (d, J=247.5 Hz), 125.1 (t, J=4.5 Hz),

117.2 (d, J=16.5 Hz)

1,3-Difluorobenzene
163.0 (dd, J=245.0, 12.0 Hz), 130.8 (t, J=10.0

Hz), 114.0 (m), 103.0 (t, J=26.0 Hz)

1,4-Difluorobenzene 158 (d, J=242 Hz), 115 (t, J=17 Hz)[3]

Table 3.3. 19F NMR Spectroscopic Data

Isomer Chemical Shift (δ, ppm vs. CFCl3)

1,2-Difluorobenzene -138.8

1,3-Difluorobenzene -110.3

1,4-Difluorobenzene -120.1

Infrared (IR) Spectroscopy
Key IR absorption bands for the difluorobenzene isomers are listed below.
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Isomer Major Absorption Bands (cm-1)

1,2-Difluorobenzene 3070, 1620, 1580, 1490, 1280, 1240, 1100, 760

1,3-Difluorobenzene 3080, 1620, 1590, 1490, 1260, 1130, 870, 780

1,4-Difluorobenzene 3080, 1610, 1510, 1220, 1100, 840

Mass Spectrometry (MS)
The electron impact mass spectra of all three isomers are dominated by the molecular ion peak

(M+) at m/z 114. The fragmentation patterns involve the loss of fluorine and acetylene, leading

to characteristic fragment ions. For 1,2-difluorobenzene, thirteen series of ions have been

identified in its mass spectrum.[4][5]

Experimental Protocols: Synthesis of
Difluorobenzene Isomers
Several synthetic routes are available for the preparation of difluorobenzene isomers. The

following sections detail common laboratory-scale preparations.

Synthesis of 1,2-Difluorobenzene via the Balz-
Schiemann Reaction
This method involves the diazotization of 2-fluoroaniline followed by thermal decomposition of

the resulting diazonium salt.

Experimental Workflow: Synthesis of 1,2-Difluorobenzene
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Diazotization

Fluorodediazoniation

2-Fluoroaniline

2-Fluorobenzenediazonium Chloride

 Add NaNO2 at 0-5 °C

Sodium Nitrite (NaNO2) in aq. HCl

Fluoroboric Acid (HBF4)

 Intermediate Salt Formation

2-Fluorobenzenediazonium Tetrafluoroborate

 Add to diazonium salt solution

1,2-Difluorobenzene

 Thermal or Photochemical Decomposition
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2,4-Difluorochlorobenzene

Reaction Mixture in Solvent (e.g., Water or Alcohol)

H2, Pd/C Catalyst, Base (e.g., NaOH or Amine)

1,3-Difluorobenzene

 Heat under H2 pressure

Purification (Distillation)

Bis-Diazotization

Fluorodediazoniation

p-Phenylenediamine

Benzene-1,4-bis(diazonium) Salt

 Add NaNO2 at low temperature

Sodium Nitrite in Acid (e.g., HBF4 or HF)

Thermal Decomposition

 Isolate and heat the salt

1,4-Difluorobenzene
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Arachidonic Acid

COX-2 Enzyme

Prostaglandins

Inflammation and Pain

Celecoxib
(contains 1,4-difluorophenyl group)

 Selective Inhibition

VEGF, PDGF, etc.

VEGFR, PDGFR
(Tyrosine Kinase Receptors)

Receptor Dimerization
and Autophosphorylation

ATP

Downstream Signaling
(e.g., MAPK, PI3K/Akt)

Angiogenesis, Cell Proliferation

Pazopanib
(contains 1,3-difluorophenyl group)

 Inhibition of ATP Binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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